molecular formula C13H16O4 B11957594 3-Ethyl-3-phenylglutaric acid CAS No. 4160-93-4

3-Ethyl-3-phenylglutaric acid

Cat. No.: B11957594
CAS No.: 4160-93-4
M. Wt: 236.26 g/mol
InChI Key: QGUKASLBZHWGCO-UHFFFAOYSA-N
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Description

3-Ethyl-3-phenylglutaric acid: is an organic compound with the molecular formula C13H16O4. It is a derivative of glutaric acid, characterized by the presence of an ethyl group and a phenyl group attached to the third carbon of the glutaric acid backbone . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-phenylglutaric acid typically involves the alkylation of glutaric acid derivatives. One common method is the reaction of ethyl bromide with phenylacetic acid in the presence of a strong base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetone to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-phenylglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Ethyl-3-phenylglutaric acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to investigate metabolic pathways and enzyme kinetics .

Medicine: Its structural features make it a candidate for the design of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or flexibility .

Mechanism of Action

The mechanism of action of 3-Ethyl-3-phenylglutaric acid involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of intermediate compounds that participate in metabolic pathways. The ethyl and phenyl groups influence its binding affinity and reactivity, making it a versatile compound in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3-phenylglutaric acid stands out due to the combined presence of both ethyl and phenyl groups. This unique combination enhances its reactivity and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

4160-93-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-ethyl-3-phenylpentanedioic acid

InChI

InChI=1S/C13H16O4/c1-2-13(8-11(14)15,9-12(16)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

QGUKASLBZHWGCO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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